7-(4-丁基苯基)-7-氧代庚酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

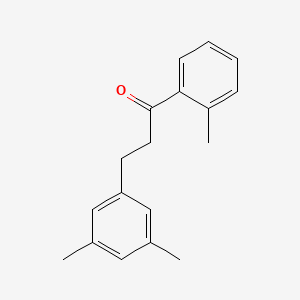

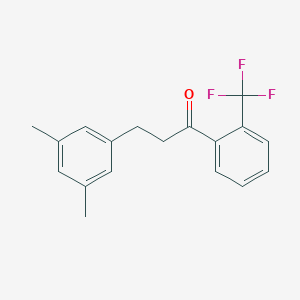

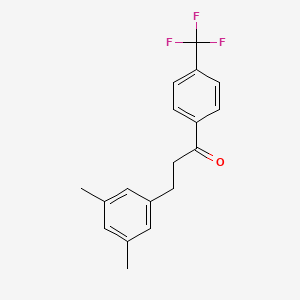

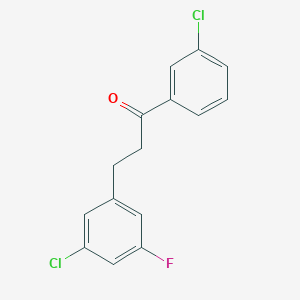

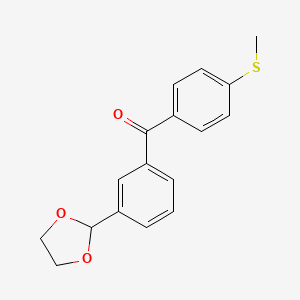

Compounds like “7-(4-Butylphenyl)-7-oxoheptanoic acid” belong to a class of organic compounds known as carboxylic acids, which contain a -COOH group. In this case, it appears to have a long carbon chain with a phenyl group attached .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a suitable organic compound with a carboxylic acid or its derivatives. For example, the synthesis of 2-(4-Butylphenyl)propionic acid involves the reaction of 4-butylphenol with chlorosulfonic acid, followed by the addition of sodium hydroxide and 2-hydroxybenzoic acid .Molecular Structure Analysis

The molecular structure of a compound like this would consist of a long carbon chain (heptanoic acid) with a phenyl group (a ring of 6 carbon atoms) attached at the 7th carbon. The 4-butylphenyl indicates that a butyl group (a chain of 4 carbon atoms) is attached to the 4th carbon of the phenyl group .Chemical Reactions Analysis

The chemical reactions of such compounds would depend on the functional groups present. Carboxylic acids, for example, can undergo reactions like esterification and amide formation. The phenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .科学研究应用

有机酸碱加合物形成:Jin 等人(2014 年)的一项研究重点介绍了涉及 7-(4-丁基苯基)-7-氧代庚酸的有机酸碱加合物的形成。这些加合物在有机盐的开发中具有潜在应用,并且有助于理解超分子结构。

关键中间体的合成:该化合物已用于合成前列腺素和其他生物活性分子的关键中间体。例如,Ballini 和 Petrini (1984) 讨论了它在合成 7-氧代庚酸甲酯(前列腺素合成中的关键中间体)中的应用(Ballini & Petrini,1984)。

抗增殖活性:Nurieva 等人(2015 年)描述了 7-氧代庚酸衍生物的合成及其对人上皮肺癌细胞的适度细胞毒性(Nurieva 等,2015)。这表明在癌症研究和治疗中的潜在应用。

生物转化研究:Johnson 等人(2012 年)的研究重点是通过一种新的分枝杆菌分离株对芳香族烷酸(包括 7-氧代庚酸衍生物)进行好氧生物转化。这项研究对理解环境背景下复杂有机化合物的降解具有影响(Johnson 等,2012)。

有机金属类似物的制备:Patra 等人(2012 年)展示了有机金属羧酸衍生物的合成,可能包括 7-(4-丁基苯基)-7-氧代庚酸,用于药物有机金属化学。这对创建有机候选药物的等排体替代物具有影响(Patra 等,2012)。

抗叶酸的合成:Borrell 等人(1998 年)研究了四氢叶酸的 4-氨基-7-氧代-取代类似物的合成,其中可能包括 7-氧代庚酸衍生物。这项研究与潜在抗叶酸药物的开发相关(Borrell 等,1998)。

HDAC 抑制剂的合成:Zhang 等人(2018 年)详细介绍了 HDAC 抑制剂 Crebinostat 的合成,其中涉及与 7-氧代庚酸相关的中间体。这项研究为中枢神经系统疾病的新治疗途径的开发做出了贡献(Zhang 等,2018)。

安全和危害

未来方向

属性

IUPAC Name |

7-(4-butylphenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-2-3-7-14-10-12-15(13-11-14)16(18)8-5-4-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBJCPHBOYLQCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Butylphenyl)-7-oxoheptanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。